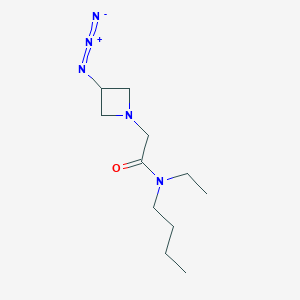
2-(3-azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide
Overview
Description
2-(3-Azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide, also known as AAZTA, is a heterocyclic nitrogen-containing compound that has been used for a variety of scientific research applications. AAZTA has been studied in the context of drug development, as a potential therapeutic agent for cancer, and for its potential use in biotechnology. AAZTA has also been studied for its ability to modulate enzyme activity and for its potential use as a fluorescent probe.
Scientific Research Applications
2-(3-azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide has been studied for its potential use in drug development and biotechnology. In drug development, this compound has been studied for its ability to modulate the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This compound has also been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules. In biotechnology, this compound has been studied for its ability to modulate the activity of enzymes involved in DNA replication and transcription.
Mechanism of Action
The mechanism of action of 2-(3-azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound binds to the active site of enzymes, such as cytochrome P450 enzymes, and modulates their activity. This compound also has the ability to interact with DNA and RNA, which may be responsible for its ability to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to modulate the activity of enzymes involved in drug metabolism, and it has also been shown to interact with DNA and RNA. Additionally, this compound has been shown to have anti-cancer properties in some studies.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide in laboratory experiments include its low toxicity and its ability to modulate the activity of enzymes involved in drug metabolism. Additionally, this compound can be used as a fluorescent probe for the detection of proteins and other biomolecules. The main limitation of using this compound in laboratory experiments is the lack of knowledge about its mechanism of action and its potential side effects.
Future Directions
The potential future directions for 2-(3-azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide research include: further investigation into its mechanism of action; further exploration of its potential use as a therapeutic agent for cancer; further exploration of its potential use as a fluorescent probe; further exploration of its potential use in biotechnology; further exploration of its potential use in drug development; and further exploration of its potential side effects.
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS/c9-13-12-6-3-14(4-6)5-7(15)11-8-10-1-2-16-8/h1-2,6H,3-5H2,(H,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXCWWDDIVSPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC=CS2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















